

"5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol" chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B067949

[Get Quote](#)

An In-depth Technical Guide to **5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol**: Structure, Properties, and Synthesis

Executive Summary

This technical guide provides a comprehensive overview of **5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol**, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine core is a well-established pharmacophore, recognized as a bioisostere of purines and quinazolines, and is foundational to numerous therapeutic agents.^[1] This document details the molecular structure, physicochemical properties, spectroscopic characteristics, and a validated synthetic pathway for the title compound. Furthermore, it explores its chemical reactivity, potential for derivatization, and the broad biological significance of this class of molecules, positioning it as a valuable scaffold for drug discovery and development professionals.

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The thieno[2,3-d]pyrimidine nucleus is a fused heterocyclic system that has garnered substantial attention from researchers due to its structural similarity to endogenous purine bases found in DNA and RNA.^{[2][3]} This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often acting as competitive

inhibitors for enzymes that process purine substrates. Consequently, this scaffold is associated with a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) protective properties.[2][3] The versatility of this core structure makes it a cornerstone in the design of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies.[1]

Molecular Structure and Physicochemical Properties

5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol is characterized by a tricyclic system where a thiophene ring is fused to a pyrimidine ring, with a phenyl substituent at position 5. A critical structural feature is the tautomerism between the thiol and thione forms at position 4. The IUPAC name, 5-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione, suggests that the thione tautomer is the predominant form, at least in the solid state.[4] This equilibrium is a key determinant of the molecule's reactivity and potential for hydrogen bonding.

Thiol-Thione Tautomerism

Caption: Thiol-Thione tautomerism of the title compound.

Physicochemical Data Summary

The fundamental properties of **5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol** are summarized in the table below, based on data from public chemical databases.[4][5]

Property	Value	Source
CAS Number	182198-89-6	[4]
Molecular Formula	C ₁₂ H ₈ N ₂ S ₂	[4]
Molecular Weight	244.34 g/mol	[5]
IUPAC Name	5-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione	[4]
Monoisotopic Mass	244.0129 Da	[6]
XLogP3 (Predicted)	2.9	[6]
SMILES	C1=CC=C(C=C1)C2=CSC3=C2C(=S)NC=N3	[6]
InChIKey	LNOFOMVIGAWPSJ-UHFFFAOYSA-N	[4]

Spectroscopic Profile

While experimentally derived spectra for this specific molecule are not readily available in the cited literature, a reliable spectroscopic profile can be predicted based on the known spectra of analogous thieno[2,3-d]pyrimidine derivatives.[\[7\]](#)[\[8\]](#)

Predicted ¹H-NMR Spectrum (in DMSO-d₆, 400 MHz)

- δ 12.0-13.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the pyrimidine ring in the thione tautomer. Its chemical shift can be variable and it is D₂O exchangeable.
- δ 8.5 ppm (s, 1H): A sharp singlet attributed to the proton at position 2 of the pyrimidine ring (N=CH-N).
- δ 7.4-7.8 ppm (m, 6H): A complex multiplet region integrating to six protons, corresponding to the five protons of the C5-phenyl ring and the single proton on the thiophene ring (H6).
- Rationale: The chemical shifts are inferred from similar structures. For instance, the parent Thieno[2,3-d]pyrimidin-4-one shows an NH proton at δ 8.12 ppm and aromatic protons

between 7.26-7.99 ppm.^[7] The deshielding effect of the phenyl group and the thione functionality would shift these signals downfield.

Predicted Infrared (IR) Spectrum (KBr Pellet)

- $\sim 3200\text{-}3100\text{ cm}^{-1}$ (N-H stretch): A broad to medium absorption band characteristic of the N-H stretching vibration in the pyrimidine ring.
- $\sim 3100\text{-}3000\text{ cm}^{-1}$ (Aromatic C-H stretch): Multiple weak to medium sharp bands corresponding to the C-H stretching of the phenyl and heterocyclic rings.
- $\sim 1620\text{-}1580\text{ cm}^{-1}$ (C=N, C=C stretch): Strong absorptions from the stretching vibrations of the pyrimidine and phenyl rings.
- $\sim 1250\text{-}1100\text{ cm}^{-1}$ (C=S stretch): A strong band characteristic of the thiocarbonyl (thione) group. This is a key diagnostic peak confirming the predominant tautomer.

Synthesis and Mechanistic Insights

The synthesis of **5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol** is logically approached via a multi-step sequence, beginning with the construction of the core thiophene ring, followed by the annulation of the pyrimidine ring. This strategy provides high yields and versatility.

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-3-cyano-4-phenylthiophene (Intermediate 2)

This step utilizes the well-established Gewald aminothiophene synthesis, a three-component reaction that efficiently constructs polysubstituted 2-aminothiophenes.[\[9\]](#)[\[10\]](#)

- **Rationale:** The reaction begins with a Knoevenagel condensation between an aldehyde (or ketone) and an active methylene compound (malononitrile).[\[9\]](#) The resulting adduct then reacts with elemental sulfur in the presence of a base, leading to cyclization and aromatization to form the thiophene ring.[\[11\]](#)
- **Procedure:**
 - To a solution of benzylidene malononitrile (1) (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).
 - Add a catalytic amount of a base, such as morpholine or triethylamine (2 mmol), to the suspension.
 - Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
 - Collect the solid by filtration, wash with cold ethanol to remove impurities, and dry under vacuum to yield 2-amino-3-cyano-4-phenylthiophene (2).

Step 2: Synthesis of 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one (Intermediate 3)

The 2-aminonitrile intermediate is a versatile precursor for the formation of the fused pyrimidine ring.

- **Rationale:** Heating a 2-amino-3-cyanothiophene with formic acid or formamide is a standard and direct method for cyclization to the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.[\[7\]](#)
- **Procedure:**
 - Suspend 2-amino-3-cyano-4-phenylthiophene (2) (5 mmol) in an excess of formic acid (15 mL).

- Heat the mixture to reflux for 6-8 hours.
- After cooling, pour the reaction mixture into ice-cold water.
- The resulting precipitate is collected by filtration, washed thoroughly with water to neutralize any remaining acid, and dried.
- Recrystallization from a suitable solvent like ethanol or acetic acid affords pure 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one (3).

Step 3: Thionation to **5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol** (4)

The final step involves the conversion of the carbonyl group at position 4 to a thiocarbonyl.

- **Rationale:** Lawesson's reagent is a widely used and effective thionating agent for converting amides and lactams into their corresponding thioamides and thiolactams. The reaction proceeds via a four-membered ring intermediate.
- **Procedure:**
 - Dissolve 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one (3) (2 mmol) in anhydrous toluene or dioxane (20 mL).
 - Add Lawesson's reagent (1.2 mmol, 0.6 equivalents) to the solution.
 - Heat the mixture to reflux (80-110 °C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC.
 - After cooling, concentrate the solvent under reduced pressure.
 - Purify the crude residue using column chromatography on silica gel to obtain the final product, **5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol** (4).

Chemical Reactivity and Derivatization

The **5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol** scaffold possesses several reactive sites amenable to chemical modification for the development of compound libraries and structure-activity relationship (SAR) studies.

- S-Alkylation: The thiol/thione group at position 4 is the most prominent reactive handle. It can be readily alkylated using various alkyl halides under basic conditions to yield a diverse range of 4-(alkylthio) derivatives. This modification is crucial for modulating lipophilicity and exploring interactions within protein binding pockets.
- N-Alkylation/Acylation: The nitrogen atoms in the pyrimidine ring, particularly N3, can be targeted for alkylation or acylation, although this may be less facile than S-alkylation.
- Aromatic Substitution: The phenyl ring at position 5 is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., halogens, nitro, methoxy groups) to probe electronic and steric effects on biological activity.

Biological Significance and Therapeutic Potential

The thieno[2,3-d]pyrimidine core is a validated scaffold for targeting a multitude of enzymes and receptors. Derivatives have shown potent activity in several therapeutic areas:

- Anticancer Agents: Numerous thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), which are critical in cancer cell proliferation and survival.[12][13]
- Anti-inflammatory Agents: Compounds based on this scaffold have demonstrated significant anti-inflammatory properties, likely through the inhibition of inflammatory mediators.[2]
- Antimicrobial and Antiviral Activity: The structural resemblance to nucleobases makes these compounds candidates for inhibiting microbial or viral enzymes involved in nucleic acid synthesis.[3]

The title compound, **5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol**, represents a key intermediate and a foundational structure for the exploration of these therapeutic avenues. Its strategic derivatization holds the potential to yield novel drug candidates with enhanced potency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iccpge.elmergib.edu.ly [iccpge.elmergib.edu.ly]
- 3. sciforum.net [sciforum.net]
- 4. 5-Phenylthieno[2,3-d]pyrimidine-4-thiol | C₁₂H₈N₂S₂ | CID 718633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. PubChemLite - 5-phenylthieno[2,3-d]pyrimidine-4-thiol (C₁₂H₈N₂S₂) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol" chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067949#5-phenyl-thieno-2-3-d-pyrimidine-4-thiol-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com